molecular formula C4H6N2 B024205 1-Methylimidazole-d3 CAS No. 16650-76-3

1-Methylimidazole-d3

Cat. No.: B024205
CAS No.: 16650-76-3
M. Wt: 85.12 g/mol
InChI Key: MCTWTZJPVLRJOU-FIBGUPNXSA-N
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Description

1-Methylimidazole-d3 is a deuterated derivative of 1-Methylimidazole, an aromatic heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound is characterized by its molecular formula C4H3D3N2 and is known for its stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylimidazole-d3 can be synthesized through the methylation of imidazole using deuterated methyl iodide (CD3I) as the methylating agent. The reaction typically involves the following steps:

    Deprotonation of Imidazole: Imidazole is deprotonated using a strong base such as sodium hydride (NaH) to form the imidazole anion.

    Methylation: The imidazole anion is then reacted with deuterated methyl iodide (CD3I) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as ammonium metatungstate exchanged hydrotalcite may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methylimidazole-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl halides under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Deuterated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-Methylimidazole-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and a reagent in organic synthesis. Its deuterated form is particularly valuable in NMR spectroscopy for studying reaction mechanisms and molecular structures.

    Biology: It serves as a model compound for studying the behavior of imidazole-based biomolecules such as histidine and histamine.

    Medicine: It is used in the synthesis of pharmaceuticals, particularly those involving imidazole moieties.

    Industry: It is employed as a corrosion inhibitor and a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methylimidazole-d3 involves its ability to participate in hydrogen bonding and act as a weak base. The nitrogen atoms in the imidazole ring can accept protons, making it an effective catalyst in various chemical reactions. Its deuterated form enhances its stability and allows for precise studies in NMR spectroscopy .

Comparison with Similar Compounds

    1-Methylimidazole: The non-deuterated form of 1-Methylimidazole-d3, used in similar applications but lacks the benefits of deuteration.

    2-Methylimidazole: Another methylated imidazole derivative with different reactivity and applications.

    4-Methylimidazole: Similar structure but with the methyl group at a different position, leading to different chemical properties and uses.

Uniqueness: this compound is unique due to its deuterated methyl group, which provides enhanced stability and specific applications in NMR spectroscopy. This makes it particularly valuable in research settings where precise molecular analysis is required .

Properties

IUPAC Name

1-(trideuteriomethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTWTZJPVLRJOU-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462168
Record name 1-Methylimidazole-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16650-76-3
Record name 1-(Methyl-d3)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16650-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylimidazole-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethylmagnesium bromide (3 M in Et2O, 1.04 mL, 3.11 mmol) was added dropwise to a solution of 5-bromo-1-methyl-1H-imidazole (500 mg, 3.11 mmol) in DCM (6 mL) under a nitrogen atmosphere. The mixture was stirred at room temperature 15 min, then was cooled in an ice bath prior to addition of N-methoxy-N-methylpyridazine-4-carboxamide (419 mg, 2.51 mmol, Intermediate 29, step a). The resulting suspension was stirred at room temperature for 2 hours. The reaction was quenched by addition of saturated aqueous NH4Cl, diluted with water, and extracted three times with EtOAc. The aqueous phase was saturated with NaCl and back-extracted with DCM (three times). The organic phase was dried (Na2SO4), filtered, and concentrated. The residue was purified by flash column chromatography (silica gel, gradient 30-100% CH3CN-DCM, followed by isocratic 5% MeOH-acetone), affording title compound contaminated with 1-methyl-1H-imidazole, the mixture of which was used in the next reaction without further purification.
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
Intermediate 29
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

SiCl4 (50.0 g, 0.294 mol) is slowly added with icebath cooling and under an N2 atmosphere at a temperature of 10-15° C. to a solution of ethanol (54.3 g, 1.17 mol) and 1-methylimidazole (MIA, 98.9 g, 1.21 mol) in heptane (400 ml). The reaction mixture is stirred overnight and the phases are separated. 142.9 g of MIA hydrochloride are obtained as a colorless solid (theory: 141.9 g of MIA+MIA.HCl). The organic phase is cautiously concentrated, in order to keep losses of volatile product low. 48.1 g of tetraethoxysilane (theory: 61.3 g) are obtained as a slightly cloudy, colorless oil having a purity of 91.1% (GC).
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step Two
Quantity
98.9 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods III

Procedure details

From 41.4 g (0.17 mol) of N4-(2-chloroethyl)-N1,N4-dimethyl-2-nitrobenzene-1,4-diamine (RN 14607-54-6) and from 41.8 g (0.51 mol) of 1-methyl-1H-imidazole (RN 616-47-7) in 100 ml of toluene, 37.8 g of purple crystals of 3-methyl-1-{2-(methyl(4-methylamino-3-nitrophenyl)amino)ethyl}-3H-imidazol-1-ium chloride monohydrate were obtained after recrystallization from refluxing ethanol, which crystals melted at 135° C. (Kofler) and had an elemental analysis, calculated for C14H20N5O2Cl+H2O, of:
Name
3-methyl-1-{2-(methyl(4-methylamino-3-nitrophenyl)amino)ethyl}-3H-imidazol-1-ium chloride monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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